1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide is a synthetic organic compound that features a benzo[d]thiazole moiety, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the azetidine ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzo[d]thiazole derivative.
Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the azetidine derivative with an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may play a crucial role in binding to the target site, while the azetidine ring and carboxamide group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its azetidine ring and carboxamide group, in particular, may offer unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-8-4-7-16-14(19)11-9-18(10-11)15-17-12-5-2-3-6-13(12)21-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDDBXKKMNSQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CN(C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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